molecular formula C6H6N4S B14576740 6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 61582-28-3

6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14576740
CAS No.: 61582-28-3
M. Wt: 166.21 g/mol
InChI Key: LFBYTRLPBDHDHP-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(chloromethyl)[1,2,4]triazolo[4,3-b]pyridazine with methylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or methylsulfanyl positions.

    Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

    Cyclization: Cyclization reactions may require catalysts or specific reaction conditions, such as elevated temperatures and the use of polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazolopyridazines depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Potential use in the development of new materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, which can disrupt their normal function and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique methylsulfanyl group, which can undergo various chemical modifications, making it a versatile scaffold for drug development. Its ability to participate in multiple types of chemical reactions also adds to its uniqueness and potential for creating diverse derivatives with different biological activities.

Properties

CAS No.

61582-28-3

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H6N4S/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3

InChI Key

LFBYTRLPBDHDHP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=NN=C2C=C1

Origin of Product

United States

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